molecular formula C16H16 B7770538 1-Butene, 1,3-diphenyl- CAS No. 7614-93-9

1-Butene, 1,3-diphenyl-

Cat. No.: B7770538
CAS No.: 7614-93-9
M. Wt: 208.30 g/mol
InChI Key: GNQWHYWLSGTMSL-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butene, 1,3-diphenyl- (CAS 7302-00-3) is an unsaturated hydrocarbon with a four-carbon butene backbone substituted by phenyl groups at the 1- and 3-positions. Its molecular formula is C₁₆H₁₆, and its structure is defined as (Z)-Ph-CH₂-CH=CH-Ph ().

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-3-phenylbut-1-enyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-14H,1H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQWHYWLSGTMSL-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C=C/C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54140-12-4
Record name 1,1'-(1-Methylpropane-1,3-diyl)dibenzene, didehydro derivative
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054140124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-(1-methylpropane-1,3-diyl)dibenzene, didehydro derivative
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.612
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Design and Mechanism

A metal-free, three-component protocol developed by Marakalala and Kinfe enables the stereoselective synthesis of (E)-1,3-diphenyl-1-butene derivatives. The reaction combines styrene, thiophenol, and a second styrene derivative in the presence of molecular iodine (I₂) and diacetoxyiodobenzene (PhI(OAc)₂). The iodine acts as a mild Lewis acid, facilitating the formation of a thiiranium ion intermediate, while PhI(OAc)₂ promotes oxidative coupling. This tandem process ensures (E)-selectivity through a concerted [2+2] cycloaddition followed by ring-opening (Figure 1).

Scope and Limitations

The method accommodates diverse styrene derivatives, including electron-rich and electron-poor aryl groups, achieving yields of 65–85%. A notable advantage is the incorporation of sulfur via thiophenol without requiring post-synthetic modifications. However, sterically hindered substrates (e.g., ortho-substituted styrenes) exhibit reduced reactivity due to increased transition-state strain.

Table 1: Representative Yields from Iodine-Mediated Synthesis

Styrene DerivativeThiophenolYield (%)
4-MethoxystyrenePhSH82
4-ChlorostyrenePhSH78
2-VinylnaphthalenePhSH65

DDQ and Acid-Catalyzed Nitromethylation

Methodology Development

A patent by CN109796344B outlines a transition metal-free approach using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and neutral alumina. The reaction between (E)-1-dimethylamino-2-nitroethylene and (E)-1,3-diphenylpropene in 1,2-dichloroethane proceeds at room temperature, yielding (E)-1,3-diphenyl-4-nitro-1-butene with 81–82% efficiency (Examples 5–6). DDQ acts as an electron-deficient quinone, abstracting electrons to facilitate nucleophilic attack, while alumina stabilizes reactive intermediates.

Optimization and Challenges

Elevating the temperature to 60°C reduces yields to 56% due to nitro group decomposition. Extended reaction times (>3 hours) similarly diminish efficiency (Example 7: 46%). The protocol circumvents hazardous nitromethane use but requires stoichiometric DDQ, raising concerns about atom economy.

Table 2: Effect of Reaction Conditions on Yield

ExampleTemperature (°C)Time (h)Yield (%)
525282
725346
860256

Transition Metal-Catalyzed Coupling Reactions

Palladium-Catalyzed Allylic Coupling

Early methods relied on palladium catalysts to couple allyl acetate with nitromethane or allylamine with ethyl nitroacetate. These protocols suffered from drawbacks such as prolonged reaction times (12–24 hours), high temperatures (80–100°C), and the need for functionalized substrates. For instance, J. Org. Chem. 2006 reports a 71% yield using allyl acetate and nitromethane but requires excess nitromethane, posing explosion risks under basic conditions.

Nickel-Mediated Cross-Electrophile Coupling

Comparative Analysis of Synthetic Methods

Efficiency and Selectivity

The iodine-mediated method excels in stereoselectivity and functional group tolerance but requires careful handling of iodine. In contrast, the DDQ method offers operational simplicity and avoids metals but suffers from moderate atom economy. Transition metal-catalyzed routes, while historically significant, are less favored due to cost and safety concerns.

Table 3: Method Comparison

ParameterIodine/PhI(OAc)₂DDQ/AluminaPd-Catalyzed
Yield (%)65–8546–8260–71
Reaction Time (h)6–82–312–24
Metal-FreeYesYesNo
Stereoselectivity>99% E>99% EVariable

Chemical Reactions Analysis

Scientific Research Applications

Pharmaceutical Intermediates

One of the primary applications of 1-butene, 1,3-diphenyl- is as a pharmaceutical intermediate. The compound serves as a precursor in the synthesis of various bioactive molecules. For instance:

  • Nitromethylation Method: A novel method for preparing (E)-1,3-diphenyl-4-nitro-1-butene has been developed, which showcases high yield and safety in operation. This compound's nitro group can be transformed into other functional groups such as amino or carboxyl groups, enhancing its utility in drug development .

Polymer Chemistry

The ability to undergo oligomerization makes 1-butene, 1,3-diphenyl- valuable in polymer chemistry. It can be used to create polymers with specific properties suitable for industrial applications.

Industrial Applications

The compound's unique properties allow it to be utilized in the production of specialty chemicals and materials used in coatings, adhesives, and sealants.

Data Tables

Synthesis MethodYield (%)ConditionsReference
Cationic OligomerizationVariableTrifluoromethanesulfonic acid in dichloromethane
Selective DimerizationUp to 95Bis(β-diketonato)palladium-boron trifluoride etherate catalyst
Nitromethylation MethodHigh yield (specific value not disclosed)Room temperature with DDQ and acid catalyst

Case Studies

Case Study 1: Pharmaceutical Applications
A study focused on the synthesis of (E)-1,3-diphenyl-4-nitro-1-butene highlighted its role as an intermediate in drug synthesis. The method employed demonstrated a simple operation with high yield, making it a promising approach for pharmaceutical manufacturing .

Case Study 2: Polymer Development
Research into the cationic oligomerization process revealed that varying conditions could yield different oligomers with tailored properties. This flexibility allows for the development of materials with specific mechanical or thermal characteristics suitable for various applications .

Comparison with Similar Compounds

Research Findings

Environmental and Toxicological Profiles

  • 1-Butene derivatives : Generally exhibit low bioaccumulation (BCF < 50) and biodegradability ().
  • 1,3-Butadiene analogs: While 1,3-butadiene itself is carcinogenic (), phenyl-substituted derivatives like 1,3-diphenyl-1-butene lack direct toxicity data but are presumed less hazardous due to reduced volatility.

Biological Activity

1-Butene, 1,3-diphenyl- (C16H16) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

1-Butene, 1,3-diphenyl- is characterized by its molecular formula C16H16 and a molecular weight of 208.3 g/mol. The compound's structure features a butene backbone with two phenyl groups attached at the 1 and 3 positions.

PropertyValue
Molecular FormulaC16H16
Molecular Weight208.3 g/mol
Chemical StructureStructure

Cytotoxicity

Recent studies have demonstrated that derivatives of 1,3-diphenyl compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study focused on synthesized chalcone derivatives revealed that certain compounds showed higher cytotoxic effects on MCF-7 breast cancer cells compared to the reference drug Tamoxifen .

The following table summarizes the cytotoxic effects observed in different studies:

Compound NameCell LineIC50 (µM)Reference
1-(4-methoxyphenyl)-3-(4-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-oneMCF-7<10
1,3-Diphenyl-3-(phenylthio)propan-1-oneMCF-7<15
Chalcone DerivativesVarious<20

The biological activity of 1-butene, 1,3-diphenyl- is primarily attributed to its ability to induce apoptosis in cancer cells. The mechanism involves the modulation of various signaling pathways that lead to cell cycle arrest and programmed cell death. The presence of phenyl groups enhances the compound's interaction with cellular targets, influencing its efficacy as an anticancer agent .

Antimicrobial Activity

Additionally, studies have indicated that compounds related to 1-butene, 1,3-diphenyl- exhibit antimicrobial properties against multidrug-resistant bacteria and fungi. This suggests that these compounds could be explored for their potential use in treating infections caused by resistant strains .

Study on Anticancer Properties

A notable study synthesized a series of chalcone derivatives based on the structure of 1-butene, 1,3-diphenyl-. These derivatives were evaluated for their anticancer properties against MCF-7 cells using the MTT assay. Results indicated that certain synthesized compounds had significant cytotoxicity with minimal effects on normal cells .

Study on Antimicrobial Effects

Another investigation assessed the antimicrobial activity of various derivatives of 1-butene, including those with phenolic structures. The study found effective inhibition against several bacterial strains, highlighting the compound's potential as an antimicrobial agent .

Q & A

Q. What synthetic methodologies are recommended for preparing 1,3-diphenyl-1-butene in laboratory settings?

A common approach involves Wittig or Horner-Wadsworth-Emmons reactions, leveraging aryl-substituted phosphonium ylides or phosphonates to couple with α,β-unsaturated carbonyl precursors. For example, reacting benzaldehyde derivatives with stabilized ylides under anhydrous conditions can yield substituted alkenes. Optimization of solvent polarity (e.g., THF vs. DMF) and base selection (e.g., NaH or KOtBu) significantly impacts stereoselectivity and yield . Purity is enhanced via column chromatography using silica gel and hexane/ethyl acetate gradients.

Q. How can spectroscopic techniques validate the structure of 1,3-diphenyl-1-butene?

  • NMR : 1^1H NMR should show vinyl proton resonances at δ 5.5–6.5 ppm (doublets for trans-configuration) and aromatic protons at δ 7.0–7.5 ppm. 13^{13}C NMR confirms sp2^2 carbons (110–140 ppm).
  • IR : Stretching frequencies for C=C (~1650 cm1^{-1}) and aromatic C-H (~3050 cm1^{-1}) are diagnostic.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 236 for C16_{16}H16_{16}) and fragmentation patterns validate molecular weight and substituent positions .

Q. What safety protocols are critical when handling 1,3-diphenyl-1-butene?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (S24/25) .
  • Work in a fume hood to prevent inhalation of dust (S22).
  • Store in airtight containers away from oxidizers, as diaryl alkenes may polymerize exothermically.

Advanced Research Questions

Q. How can contradictions in reaction yields for 1,3-diphenyl-1-butene synthesis be systematically resolved?

  • Variable Analysis : Test parameters like temperature, catalyst loading, and moisture sensitivity. For example, trace water in solvents can deactivate ylide intermediates, reducing yields .
  • Byproduct Identification : Use GC-MS or HPLC to detect side products (e.g., oxidized or dimerized species). Adjust reaction stoichiometry or add radical inhibitors (e.g., BHT) if polymerization occurs.
  • Replicate with Controls : Compare results against established protocols for similar alkenes (e.g., 1,4-diphenyl-1,3-butadiene) to isolate procedural discrepancies .

Q. What computational tools predict the reactivity of 1,3-diphenyl-1-butene in Diels-Alder reactions?

  • DFT Calculations : Gaussian or ORCA software can model transition states and electron-density maps to assess regioselectivity. For example, phenyl substituents may stabilize electron-deficient dienophiles via conjugation.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMSO) on reaction kinetics. Polar solvents may stabilize charged intermediates but slow cycloaddition rates .

Q. How can isomerization pathways of 1,3-diphenyl-1-butene be analyzed under varying conditions?

  • Thermal Studies : Use differential scanning calorimetry (DSC) to monitor cis-trans isomerization at elevated temperatures.
  • Photochemical Activation : UV-vis spectroscopy tracks photoinduced isomerization (e.g., 254 nm irradiation in hexane). Quenching experiments with triplet sensitizers (e.g., benzophenone) clarify mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butene, 1,3-diphenyl-
Reactant of Route 2
Reactant of Route 2
1-Butene, 1,3-diphenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.